molecular formula C9H7BrIN B1523600 4-Bromo-6-iodo-7-methylindole CAS No. 1082040-79-6

4-Bromo-6-iodo-7-methylindole

Cat. No. B1523600
M. Wt: 335.97 g/mol
InChI Key: YPKFQHZIXXSKSH-UHFFFAOYSA-N
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Description

4-Bromo-6-iodo-7-methylindole is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .


Synthesis Analysis

Indole derivatives are synthesized using various methods . The most common mode of synthesis is lithiation . Other metals that have been used, either through direct metalation of indole or through transmetalation, include magnesium, zinc, tin, and boron .


Molecular Structure Analysis

The molecular formula of 4-Bromo-6-iodo-7-methylindole is C9H7BrIN . Its molecular weight is 335.97 .


Chemical Reactions Analysis

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

Scientific Research Applications

Corrosion Inhibition

A study explored the inhibitive properties of a series of heterocyclic diazoles, including 4-bromoimidazole (a compound structurally related to 4-Bromo-6-iodo-7-methylindole), as inhibitors for the corrosion of iron in acidic conditions. These compounds showed potential in decreasing corrosion current and increasing charge-transfer resistance, indicating their effectiveness as corrosion inhibitors. This research suggests that bromo- and iodo-substituted indoles might also exhibit similar corrosion inhibitive properties due to their structural similarities and electronic parameters (Babić-Samardžija et al., 2005).

Synthesis of Bioactive Compounds

4-Bromoindole derivatives, including those related to 4-Bromo-6-iodo-7-methylindole, have been synthesized for use as intermediates in the preparation of bioactive compounds. For instance, 1-Methyl-4-bromoindole derivatives have been utilized as important intermediates for synthesizing compounds like communesin and Clavicipitic acid, highlighting their significance in medicinal chemistry and drug discovery processes (Song Hao, 2008).

Experimental SAD Phasing in Crystallography

Halogenated compounds, including 4-bromopyrazole and 4-iodopyrazole (structurally analogous to 4-Bromo-6-iodo-7-methylindole), have been identified as effective for experimental phase determination in protein crystallography through single-wavelength anomalous dispersion (SAD). Their promiscuous binding to various protein hot spots enables them to be used for identifying the structure of proteins, indicating the potential application of 4-Bromo-6-iodo-7-methylindole in similar crystallographic studies (Bauman et al., 2016).

Enantioselective Synthesis

Research has also been conducted on the palladium-catalyzed regioselective hydrodebromination of dibromoindoles, leading to the selective preparation of 4-bromoindoles. This methodology has applications in the enantioselective synthesis of compounds such as indolodioxane U86192A, an antihypertensive agent. Such studies underscore the utility of bromoindole compounds in the synthesis of pharmaceutically relevant molecules, potentially extending to 4-Bromo-6-iodo-7-methylindole derivatives (Chae & Buchwald, 2004).

properties

IUPAC Name

4-bromo-6-iodo-7-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrIN/c1-5-8(11)4-7(10)6-2-3-12-9(5)6/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKFQHZIXXSKSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C2=C1NC=C2)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701299788
Record name 4-Bromo-6-iodo-7-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701299788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-iodo-7-methylindole

CAS RN

1082040-79-6
Record name 4-Bromo-6-iodo-7-methyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082040-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-iodo-7-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701299788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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